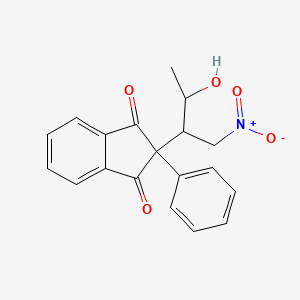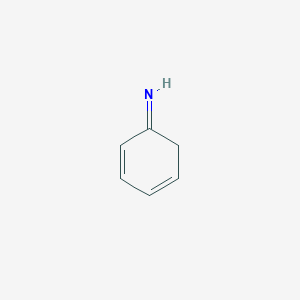![molecular formula C13H12ClNO6 B14465039 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate CAS No. 73547-49-6](/img/structure/B14465039.png)
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a phenylene ring substituted with a chlorocarbonyl group and a glycyl moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate typically involves the reaction of 1,2-phenylenediamine with chloroformic acid derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chloroformic acid, acetic anhydride, and suitable catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
73547-49-6 |
|---|---|
Molecular Formula |
C13H12ClNO6 |
Molecular Weight |
313.69 g/mol |
IUPAC Name |
[2-acetyloxy-4-[2-(carbonochloridoylamino)acetyl]phenyl] acetate |
InChI |
InChI=1S/C13H12ClNO6/c1-7(16)20-11-4-3-9(5-12(11)21-8(2)17)10(18)6-15-13(14)19/h3-5H,6H2,1-2H3,(H,15,19) |
InChI Key |
KBPONLYAHMJJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)CNC(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















